molecular formula C8H16N2O B1322401 N-Methyl-N-piperidin-3-yl-acetamide CAS No. 863248-45-7

N-Methyl-N-piperidin-3-yl-acetamide

Cat. No.: B1322401
CAS No.: 863248-45-7
M. Wt: 156.23 g/mol
InChI Key: RRYLJOLAPLXTEM-UHFFFAOYSA-N
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Description

N-Methyl-N-piperidin-3-yl-acetamide is a chemical compound with the molecular formula C8H16N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-piperidin-3-yl-acetamide typically involves the reaction of piperidine with acetic anhydride and methylamine. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Anhydrous conditions to prevent hydrolysis

    Catalyst: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-piperidin-3-yl-acetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

N-Methyl-N-piperidin-3-yl-acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-piperidin-3-yl-acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors in biological systems.

    Pathways Involved: It may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

  • N-Methyl-N-piperidin-3-yl-acetamide hydrochloride
  • This compound N-oxide
  • N-Methyl-N-piperidin-3-yl-amine

Comparison:

  • This compound hydrochloride: Similar structure but with an added hydrochloride group, which may affect its solubility and reactivity.
  • This compound N-oxide: Oxidized form with different chemical properties and potential biological activities.
  • N-Methyl-N-piperidin-3-yl-amine: Reduced form with distinct reactivity and potential applications.

Uniqueness: this compound is unique due to its specific structure, which allows it to interact with various molecular targets and participate in diverse chemical reactions. Its versatility makes it valuable in multiple fields of research and industry.

Properties

IUPAC Name

N-methyl-N-piperidin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10(2)8-4-3-5-9-6-8/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYLJOLAPLXTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625683
Record name N-Methyl-N-(piperidin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863248-45-7
Record name N-Methyl-N-(piperidin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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